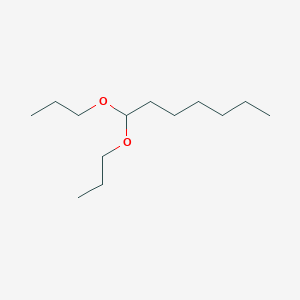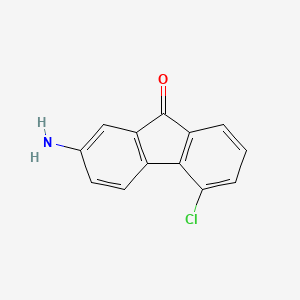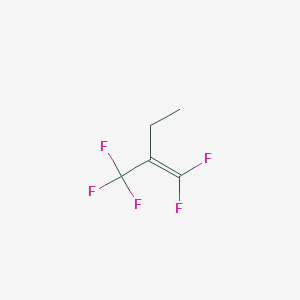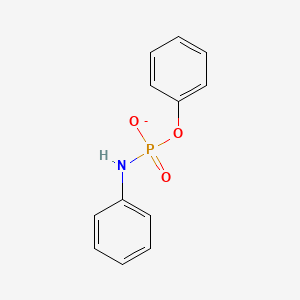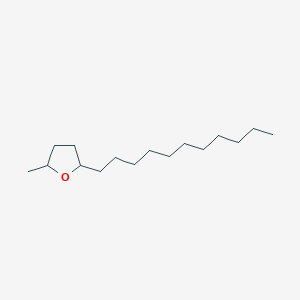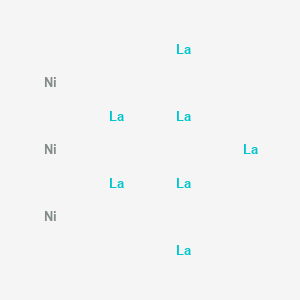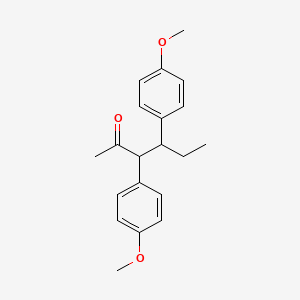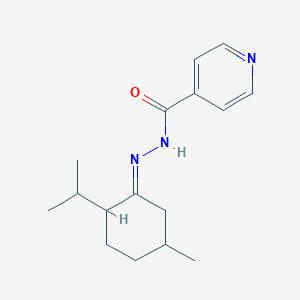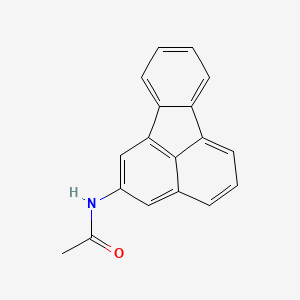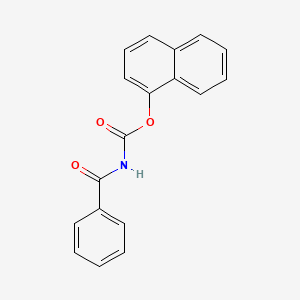
1,2,3,4,5,6,7,8-Octahydrotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octahydrotriphenylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₈. It is a hydrogenated derivative of triphenylene, characterized by the saturation of its aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene can be synthesized through the catalytic hydrogenation of triphenylene. The process typically involves the use of ruthenium nanoparticles stabilized by triphenylphosphine (PPh₃) as catalysts. The reaction is carried out under mild conditions, with hydrogen gas at moderate pressures and temperatures .
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors. The use of supported metal catalysts, such as palladium or platinum on carbon, is common to enhance the efficiency and selectivity of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to complete saturation of the molecule.
Substitution: Electrophilic substitution reactions can occur, particularly at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable polycyclic structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .
Comparison with Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydroanthracene
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,3,4,5,6,7,8-Octahydronaphthalene
Comparison: 1,2,3,4,5,6,7,8-Octahydrotriphenylene is unique due to its specific hydrogenation pattern and stability. Compared to 1,2,3,4,5,6,7,8-Octahydroanthracene, it has a more defined structure, making it suitable for precise catalytic studies. Tetramethyl acetyloctahydronaphthalenes, on the other hand, are used primarily in fragrance industries due to their distinct odor profiles .
Properties
CAS No. |
13090-93-2 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrotriphenylene |
InChI |
InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
NMYNOHSSSZGBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


